molecular formula C12H12F2O B2939959 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one CAS No. 1238627-55-8

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one

Cat. No.: B2939959
CAS No.: 1238627-55-8
M. Wt: 210.224
InChI Key: XQSPPRASTQCHFZ-UHFFFAOYSA-N
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Description

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is a fluorinated organic compound with the molecular formula C12H12F2O This compound is characterized by the presence of two fluorine atoms and a ketone functional group within a hexahydrobenzoannulene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one typically involves the fluorination of a suitable precursor compound. One common method is the fluorination of 5,6,7,8,9,10-hexahydrobenzo8annulen-5-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ketone group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8,9,10-Hexahydrobenzo8annulen-5-one : Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
  • 6,6-Dichloro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one : Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
  • 6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-ol : Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.

Uniqueness

6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo8annulen-5-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and specific reactivity patterns. These characteristics make it a valuable compound in various fields of research and application.

Properties

IUPAC Name

6,6-difluoro-7,8,9,10-tetrahydrobenzo[8]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-12(14)8-4-3-6-9-5-1-2-7-10(9)11(12)15/h1-2,5,7H,3-4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPPRASTQCHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C2=CC=CC=C2C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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